molecular formula C12H7F4NO B6368543 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol CAS No. 1261974-69-9

5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol

Cat. No.: B6368543
CAS No.: 1261974-69-9
M. Wt: 257.18 g/mol
InChI Key: PYDLMSSLQJSZNE-UHFFFAOYSA-N
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Description

5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol is an organic compound that features both fluorine and pyridine moieties. The presence of these groups imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, is known for enhancing the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, nucleophilic substitution, and subsequent purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated ketones, amines, and substituted pyridines, which can be further utilized in various applications .

Scientific Research Applications

5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol is unique due to the combination of fluorine and pyridine moieties, which impart distinct physical and chemical properties. The trifluoromethyl group enhances the compound’s stability and biological activity, making it more effective in various applications compared to its non-fluorinated counterparts .

Properties

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO/c13-11-2-1-7(4-10(11)12(14,15)16)8-3-9(18)6-17-5-8/h1-6,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDLMSSLQJSZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683157
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261974-69-9
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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